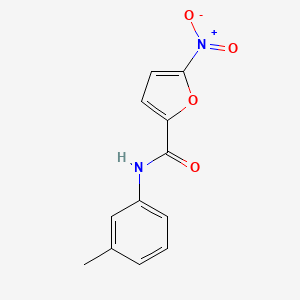

N-(3-methylphenyl)-5-nitro-2-furamide

Description

N-(3-Methylphenyl)-5-nitro-2-furamide is a nitro-substituted furanamide derivative characterized by a 5-nitro-2-furan carboxamide backbone and a 3-methylphenyl substituent. This compound belongs to a broader class of 5-nitro-2-furamides, which are known for their diverse biological activities, including trypanocidal, antiparasitic, and anticancer properties . The nitro group at the 5-position of the furan ring and the aromatic amide substituent are critical for its pharmacological profile.

Properties

IUPAC Name |

N-(3-methylphenyl)-5-nitrofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c1-8-3-2-4-9(7-8)13-12(15)10-5-6-11(18-10)14(16)17/h2-7H,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLTPHPQCJKBPDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl group in N-(3-Trifluoromethylphenyl)-5-nitro-2-furamide enhances metabolic stability and lipophilicity compared to the methyl group in the target compound .

- Bulkier Substituents : Cyclohexyl (22a) and morpholinyl (14) groups may reduce solubility but improve target binding affinity due to steric effects .

Physicochemical Properties

Spectroscopic data (IR, NMR) and melting points highlight differences in molecular interactions:

- IR Spectra: All analogs show characteristic peaks for NH (~3300 cm⁻¹), C=O (~1680 cm⁻¹), and NO₂ (~1520 cm⁻¹). The trifluoromethyl group in 22m introduces strong C-F stretching (~1150 cm⁻¹) .

- NMR Data : The 3-methylphenyl substituent in the target compound would exhibit a singlet for the methyl group at ~2.3 ppm (¹H NMR) and aromatic protons in the 6.8–7.5 ppm range, distinct from the trifluoromethyl group’s deshielding effects in 22m .

Antiparasitic Activity

- Trypanocidal Activity: N-Cyclohexyl-5-nitro-2-furamide (22a) demonstrated potent activity against Trypanosoma cruzi (IC₅₀ = 0.8 µM), attributed to the nitro group’s redox cycling and the cyclohexyl group’s membrane penetration .

- Structure-Activity Relationship (SAR) : The 3-methylphenyl group in the target compound may offer moderate activity, while electron-deficient substituents (e.g., trifluoromethyl) enhance potency by stabilizing charge-transfer interactions with parasitic enzymes .

Anticancer Potential

Pharmacokinetic and Toxicity Considerations

- Lipophilicity : LogP values (predicted) increase with hydrophobic substituents (e.g., trifluoromethyl: LogP ~2.5 vs. methyl: LogP ~1.8), influencing bioavailability and blood-brain barrier penetration .

- Metabolic Stability : The trifluoromethyl group in 22m reduces oxidative metabolism, extending half-life compared to the methyl-substituted analog .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.